molecular formula C17H11N3O B11846668 Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo- CAS No. 66917-21-3

Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-

Katalognummer: B11846668
CAS-Nummer: 66917-21-3
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: GLDCYEBNVNILHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile is a complex organic compound that belongs to the class of indolizinoquinolines This compound is characterized by its unique structure, which includes a fused indole and quinoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Wissenschaftliche Forschungsanwendungen

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66917-21-3

Molekularformel

C17H11N3O

Molekulargewicht

273.29 g/mol

IUPAC-Name

7-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-8-carbonitrile

InChI

InChI=1S/C17H11N3O/c1-10-6-15-16-12(9-20(15)17(21)13(10)8-18)7-11-4-2-3-5-14(11)19-16/h2-7H,9H2,1H3

InChI-Schlüssel

GLDCYEBNVNILHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.